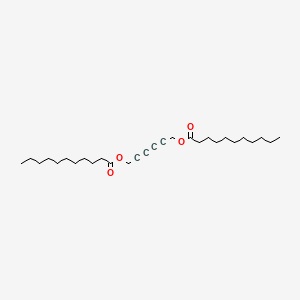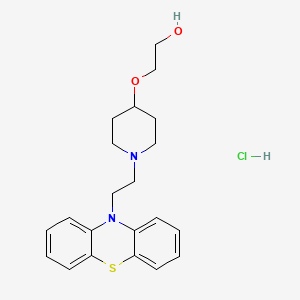
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with ethylene oxide to form 2-(10H-phenothiazin-10-yl)ethanol . This intermediate is then reacted with 1-(2-chloroethyl)-4-piperidinol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine ring typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Aplicaciones Científicas De Investigación
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of various pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can interact with histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily as an antipsychotic agent.
Uniqueness
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which allows it to interact with multiple receptor types, providing a broad range of pharmacological effects
Propiedades
Número CAS |
40255-67-2 |
|---|---|
Fórmula molecular |
C21H27ClN2O2S |
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
2-[1-(2-phenothiazin-10-ylethyl)piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C21H26N2O2S.ClH/c24-15-16-25-17-9-11-22(12-10-17)13-14-23-18-5-1-3-7-20(18)26-21-8-4-2-6-19(21)23;/h1-8,17,24H,9-16H2;1H |
Clave InChI |
BYFWOZDZQJXXTO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCO)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
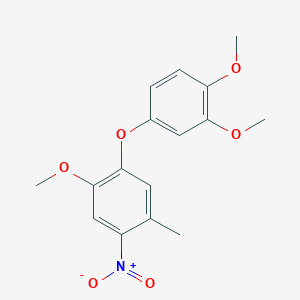
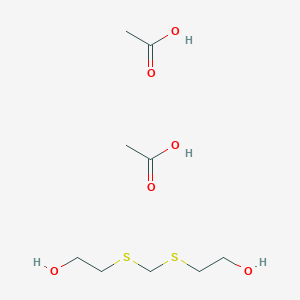

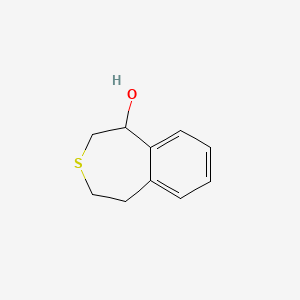


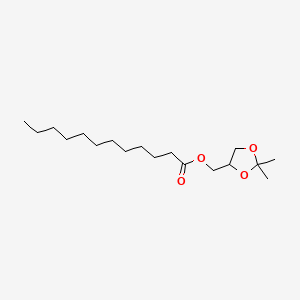
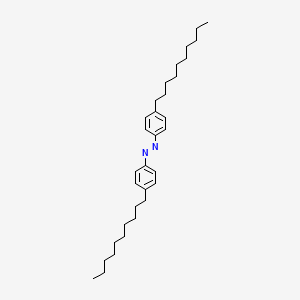
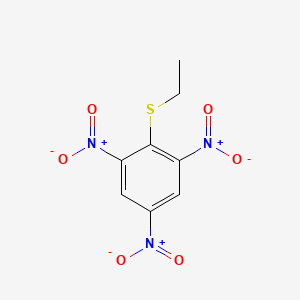
![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
